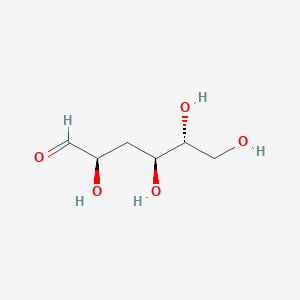

(2R,4S,5R)-2,4,5,6-Tetrahydroxyhexanal

Übersicht

Beschreibung

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal, also known as tetrahydroxyhexanal (THH), is a naturally occurring compound found in many plants and fungi. It is a member of the family of compounds known as aldehydes, and has been studied as a potential therapeutic agent for a variety of human diseases. THH has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, THH has been suggested to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease, and metabolic disorders, such as diabetes.

Wissenschaftliche Forschungsanwendungen

Marker für Diabetes

3-Deoxyglucosone (3DG) ist ein Zucker, der bemerkenswert ist, da er ein Marker für Diabetes ist . Die Produktion von 3-DG ist bei Diabetes deutlich erhöht .

Bildung von fortgeschrittenen Glykationsendprodukten (AGEs)

3DG reagiert mit Proteinen unter Bildung von fortgeschrittenen Glykationsendprodukten (AGEs), die zu Krankheiten wie den Gefäßkomplikationen von Diabetes, Arteriosklerose, Bluthochdruck, Alzheimer-Krankheit, Entzündungen und Alterung beitragen . AGEs sind eine heterogene Gruppe komplexer Moleküle, die aus einer nicht-enzymatischen Glykationsreaktion resultieren .

Veränderung der IgG-Proteinstruktur

Endogenes 3-Deoxyglucosone (3-DG) ist ein starkes Glykationsmittel, das Biomoleküle einschließlich Proteine glykiert, was deren Struktur und Funktionalität beeinträchtigt . In einer Studie wurde menschliches IgG mit 3-DG glykiert, um die AGEs-Produktion zu untersuchen .

Gefäßschäden bei Diabetes

Die Produktion von 3-DG ist bei Diabetes deutlich erhöht, was zu Gefäßschäden durch Glykationsreaktionen führt .

Veränderung der H3-Histonproteinstruktur

In einer anderen Studie wurde Kalbsthymushiston H3 mit 3-Deoxyglucosone behandelt, um die Bildung von AGEs zu untersuchen . Die Ergebnisse zeigen die Bildung von AGEs und strukturelle Veränderungen bei der Glykation von H3 durch 3-Deoxyglucosone

Wirkmechanismus

Target of Action

The primary targets of 3-Deoxyglucose (3-DG) are proteins, particularly long-lived proteins such as crystallin and collagen . It reacts with the primary amino groups of lysine or arginine found in these proteins .

Mode of Action

3-DG is a powerful glycating agent that reacts with proteins, compromising their structure and functionality . As a dicarbonyl sugar, 3-DG is highly reactive toward amine groups, which are common in amino acids . The products from the reaction of 3-DG with protein amino groups are called advanced glycation end-products (AGEs) .

Biochemical Pathways

3-DG is produced via the Maillard reaction, a non-enzymatic glycation reaction between reducing sugars and primary amino groups in biomolecules . It forms after glucose reacts with primary amino groups of lysine or arginine found in proteins . 3-DG also arises via the degradation of fructose 3-phosphate (F3P) .

Pharmacokinetics

It is known that the production of 3-dg is significantly elevated during diabetes, leading to vascular damage through the glycation reaction .

Result of Action

The formation of AGEs by 3-DG may account for the numerous complications of diabetes as well as aging . AGEs play a role in the modification and cross-linking of proteins, contributing to diseases such as the vascular complications of diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging .

Action Environment

The action of 3-DG is influenced by the hyperglycemic environment, which is common in diabetes. In such an environment, the formation of 3-DG is aggressively accelerated . Diabetics with nephropathy were found to have elevated plasma levels of 3-DG compared with other diabetics .

Biochemische Analyse

Biochemical Properties

3-Deoxyglucose interacts with various enzymes and proteins involved in glucose metabolism. It is taken up by glucose transporters into the cell, where it is phosphorylated by hexokinase to form 3-deoxyglucose-6-phosphate . This compound cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway . This results in an accumulation of 3-deoxyglucose-6-phosphate, which inhibits hexokinase and disrupts normal glucose metabolism .

Cellular Effects

The disruption of glucose metabolism by 3-Deoxyglucose has significant effects on cellular processes. It creates a state of pseudo-starvation, as the cells are unable to generate energy through glycolysis . This can influence cell signaling pathways, gene expression, and overall cellular metabolism . For instance, 3-Deoxyglucose has been shown to induce ER stress and the Unfolded Protein Response (UPR) pathway .

Molecular Mechanism

The molecular mechanism of 3-Deoxyglucose primarily involves its interference with glycolysis. By acting as a competitive inhibitor, it prevents the conversion of glucose to glucose-6-phosphate, a crucial step in the glycolytic pathway . This results in a decrease in ATP production, leading to a state of cellular energy deficiency .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-Deoxyglucose can lead to significant changes in cellular function. Studies have shown that prolonged exposure to 3-Deoxyglucose can lead to cell growth inhibition . This is likely due to the sustained disruption of energy production and the resulting cellular stress .

Dosage Effects in Animal Models

In animal models, the effects of 3-Deoxyglucose can vary with dosage. At lower concentrations, it primarily acts as a metabolic disruptor. At higher concentrations, it can have cytotoxic effects, potentially leading to cell death .

Metabolic Pathways

3-Deoxyglucose is involved in the glycolytic pathway, where it acts as a competitive inhibitor. It is taken up by glucose transporters and phosphorylated by hexokinase, but it cannot be further metabolized due to the absence of the 2-hydroxyl group .

Transport and Distribution

3-Deoxyglucose is transported into cells via glucose transporters, similar to glucose . Once inside the cell, it is phosphorylated and trapped within the cell, as the resulting compound, 3-deoxyglucose-6-phosphate, cannot easily cross the cell membrane .

Subcellular Localization

Within the cell, 3-Deoxyglucose-6-phosphate is likely to be localized in the cytoplasm, where glycolysis occurs . The inability of 3-deoxyglucose-6-phosphate to be further metabolized means it remains in the cytoplasm, disrupting normal glycolytic processes .

Eigenschaften

IUPAC Name |

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPLKNONIUZSZ-NGJCXOISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947793 | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2490-91-7 | |

| Record name | 3-Deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)